1-Chloro-2-octanol
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Overview
Description
1-Chloro-2-octanol is an organic compound with the molecular formula C8H17ClO It is a chlorinated alcohol, specifically a halohydrin, which contains both a hydroxyl group (-OH) and a chlorine atom attached to adjacent carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-2-octanol can be synthesized through several methods. One common approach involves the reaction of 1,2-octanediol with thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) to introduce the chlorine atom. The reaction typically occurs under mild conditions, such as room temperature, and yields this compound as the primary product .
Another method involves the enzymatic hydrolysis of halohydrin palmitates using biocatalysts. Halohydrin palmitates are prepared from palmitic acid and 1,2-octanediol, and the hydrolysis is carried out using lipases from Candida antarctica or Rhizomucor miehei .
Industrial Production Methods
Industrial production of this compound often employs the same synthetic routes mentioned above, with a focus on optimizing reaction conditions to maximize yield and purity. The use of biocatalysts and ionic liquids has gained attention as a greener alternative to traditional chemical methods, offering higher selectivity and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2-octanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as a ketone or aldehyde.
Reduction: The chlorine atom can be reduced to form 2-octanol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form 1,2-octanediol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Oxidation: Formation of 2-octanone or 2-octanal.
Reduction: Formation of 2-octanol.
Substitution: Formation of 1,2-octanediol.
Scientific Research Applications
1-Chloro-2-octanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-chloro-2-octanol involves its interaction with molecular targets through its hydroxyl and chlorine functional groups. The hydroxyl group can participate in hydrogen bonding and nucleophilic reactions, while the chlorine atom can undergo substitution reactions. These interactions enable this compound to act as a versatile intermediate in various chemical processes .
Properties
Molecular Formula |
C8H17ClO |
---|---|
Molecular Weight |
164.67 g/mol |
IUPAC Name |
1-chlorooctan-2-ol |
InChI |
InChI=1S/C8H17ClO/c1-2-3-4-5-6-8(10)7-9/h8,10H,2-7H2,1H3 |
InChI Key |
XUJYYGPRWZWHLT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCl)O |
Origin of Product |
United States |
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